

Application Notes and Protocols for BRD-7880 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-7880 is a potent and highly specific inhibitor of Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC).[1] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[2][3] Specifically, Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[2][4][5] Dysregulation of Aurora B is frequently observed in various cancers, making it an attractive target for cancer therapy. These application notes provide detailed protocols for in vitro assays to characterize the activity of BRD-7880.

Data Presentation

The following table summarizes the reported in vitro activity of **BRD-7880** against Aurora kinases.

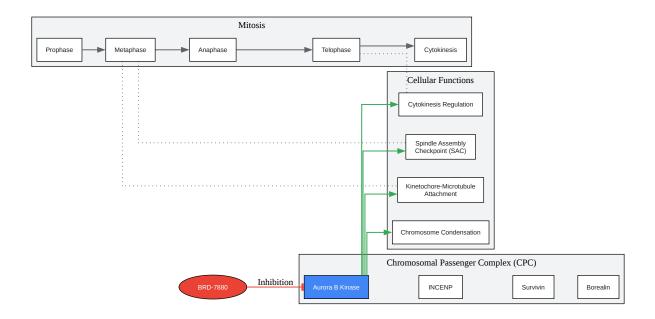


Target	Assay Type	Parameter	Value	Reference
Aurora Kinase B (AURKB)	Enzymatic Assay	IC50	7 nM	[1]
Aurora Kinase C (AURKC)	Enzymatic Assay	IC50	12 nM	[1]
AURKB:INCENP Complex	Isothermal Titration Calorimetry (ITC)	Binding Affinity	Higher affinity than for AURKA	[6]

Signaling Pathway

The diagram below illustrates the central role of the Aurora B kinase signaling pathway in mitosis, which is the primary target of **BRD-7880**.





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Aurora B Kinase Signaling Pathway in Mitosis.

Experimental Protocols Aurora B Kinase Enzymatic Assay

This protocol is designed to determine the in vitro inhibitory activity of **BRD-7880** on Aurora B kinase.

Materials:



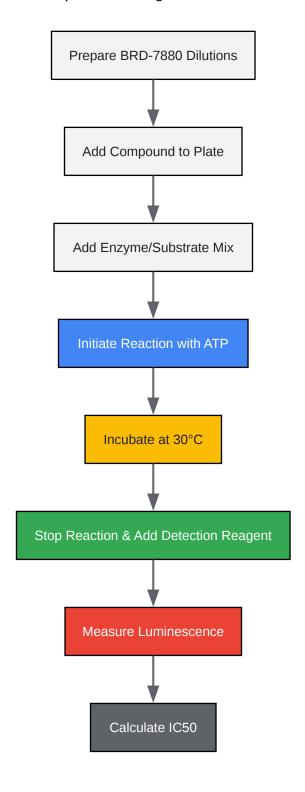
- Recombinant human Aurora B/INCENP complex
- Myelin Basic Protein (MBP) or other suitable substrate
- ATP
- BRD-7880
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a serial dilution of BRD-7880 in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
- In a white assay plate, add 2.5 μL of the diluted **BRD-7880** or vehicle (DMSO) control.
- Prepare a master mix containing the Aurora B/INCENP enzyme and substrate (MBP) in Kinase Assay Buffer. Add 5 μL of this mix to each well.
- Initiate the kinase reaction by adding 2.5 μL of ATP solution to each well. The final reaction volume is 10 μL .
- Incubate the plate at 30°C for 1 hour.
- Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo[™]
 Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding
 10 μL of ADP-Glo[™] Reagent and incubating for 40 minutes, followed by the addition of 20 μL
 of Kinase Detection Reagent and a further 30-minute incubation.
- Measure the luminescence using a plate reader.



Calculate the percent inhibition for each concentration of BRD-7880 and determine the IC50 value by fitting the data to a four-parameter logistic curve.



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Workflow for the Aurora B Kinase Enzymatic Assay.



Cell-Based Cytotoxicity Assay

This protocol is to assess the effect of **BRD-7880** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line (e.g., HeLa, HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- BRD-7880
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- Clear-bottom, white-walled 96-well plates
- Multichannel pipette
- · Plate reader capable of measuring luminescence

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete medium and incubate for 24 hours.
- Prepare a serial dilution of **BRD-7880** in cell culture medium.
- Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of BRD-7880 or vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Determine the cell viability as a percentage of the vehicle control and calculate the GI50 (concentration for 50% inhibition of cell growth).

Isothermal Titration Calorimetry (ITC)

This protocol describes the direct measurement of the binding affinity of **BRD-7880** to the Aurora B/INCENP complex.

Materials:

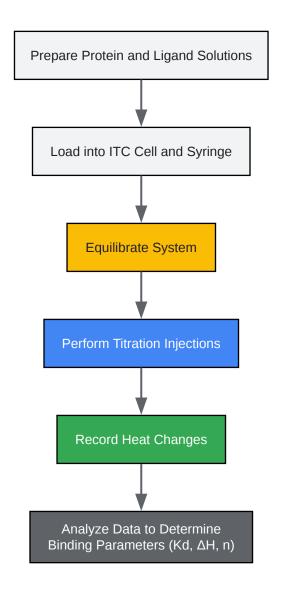
- Isothermal Titration Calorimeter
- Purified recombinant Aurora B/INCENP protein
- BRD-7880
- ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP), degassed
- Syringe and sample cell for the ITC instrument

Procedure:

- Prepare the Aurora B/INCENP protein solution in the ITC buffer to a final concentration of 5- $10 \, \mu M$ and load it into the sample cell.
- Prepare the BRD-7880 solution in the same ITC buffer to a concentration 10-20 times that of the protein and load it into the injection syringe.
- Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
- Perform a series of injections (e.g., 20 injections of 2 μL each) of the BRD-7880 solution into the protein-containing sample cell.
- · Record the heat changes associated with each injection.



- As a control, perform an identical titration of BRD-7880 into the buffer alone to determine the heat of dilution.
- Subtract the heat of dilution from the binding data.
- Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.



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Workflow for Isothermal Titration Calorimetry.



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